1-(2-(4-Hydroxyphenoxy)ethyl)-4-((4-methylphenyl)methyl)-4-piperidinol

Catalog No.
S13310362
CAS No.
193359-26-1
M.F
C21H27NO3
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-(4-Hydroxyphenoxy)ethyl)-4-((4-methylphenyl)m...

CAS Number

193359-26-1

Product Name

1-(2-(4-Hydroxyphenoxy)ethyl)-4-((4-methylphenyl)methyl)-4-piperidinol

IUPAC Name

1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]piperidin-4-ol

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C21H27NO3/c1-17-2-4-18(5-3-17)16-21(24)10-12-22(13-11-21)14-15-25-20-8-6-19(23)7-9-20/h2-9,23-24H,10-16H2,1H3

InChI Key

VKMFDKYCIKEDMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)O)O

1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol is a member of piperidines.

1-(2-(4-Hydroxyphenoxy)ethyl)-4-((4-methylphenyl)methyl)-4-piperidinol is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring substituted with a hydroxyphenoxy group and a methylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly as a modulator of neurotransmitter systems. The presence of the hydroxy and phenoxy groups may enhance its ability to interact with biological targets, making it a candidate for further research in therapeutic applications.

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound may be reduced to remove substituents, yielding simpler derivatives.
  • Substitution: The hydroxy group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Hydrolysis: Under acidic or basic conditions, ether linkages may be hydrolyzed to yield corresponding alcohols and phenols.

1-(2-(4-Hydroxyphenoxy)ethyl)-4-((4-methylphenyl)methyl)-4-piperidinol exhibits potential biological activity primarily through its interaction with neurotransmitter receptors. It has been studied for its effects as an antagonist at N-methyl-D-aspartate receptor subtypes, particularly NR1/2B, which are implicated in various neurological processes. Its selectivity and potency suggest that it could serve as a therapeutic agent in conditions involving excitotoxicity or neurodegeneration .

The synthesis of 1-(2-(4-Hydroxyphenoxy)ethyl)-4-((4-methylphenyl)methyl)-4-piperidinol typically involves several key steps:

  • Preparation of Hydroxyphenol: Starting from phenol derivatives, the hydroxy group is introduced via electrophilic aromatic substitution.
  • Formation of Ethylene Bromide Derivative: The hydroxyphenol is reacted with ethylene bromide to form an ether derivative.
  • Piperidine Derivative Synthesis: The ether derivative is then reacted with a suitable piperidine derivative, such as 4-hydroxy-4-(4-methylbenzyl)piperidine, under basic conditions to form the target compound.
  • Salt Formation: The free base can be converted into its hydrochloride salt by treatment with hydrochloric acid.

The primary applications of 1-(2-(4-Hydroxyphenoxy)ethyl)-4-((4-methylphenyl)methyl)-4-piperidinol lie in medicinal chemistry and pharmacology. Its potential as a neuroprotective agent makes it relevant for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, its unique structural features may allow it to act on various neurotransmitter systems, providing avenues for developing new therapeutic agents .

Studies indicate that this compound interacts selectively with specific receptor subtypes in the central nervous system. For instance, its action as an antagonist at the N-methyl-D-aspartate receptor NR1/2B suggests that it could modulate synaptic plasticity and neuronal excitability. Further studies are needed to elucidate its complete pharmacological profile and potential side effects associated with receptor interactions .

Several compounds share structural similarities with 1-(2-(4-Hydroxyphenoxy)ethyl)-4-((4-methylphenyl)methyl)-4-piperidinol. These include:

  • N-(2-Phenoxyethyl)-4-benzylpiperidine: Known for its NMDA receptor antagonism but lacks the hydroxy substitution that enhances potency in the target compound.
  • 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone: A dopamine transporter reuptake inhibitor that differs in mechanism but shares the piperidine core structure.
  • N-Benzyl-4-hydroxy-1-piperidinylpropanamide: Exhibits similar interactions within the central nervous system but has different substituents affecting its activity profile.

Comparison Table

Compound NameStructureBiological ActivityUnique Features
1-(2-(4-Hydroxyphenoxy)ethyl)-4-((4-methylphenyl)methyl)-4-piperidinolPiperidine with hydroxy and phenoxy groupsNMDA receptor antagonistHydroxyl group enhances selectivity
N-(2-Phenoxyethyl)-4-benzylpiperidinePiperidine with phenoxy and benzyl groupsNMDA receptor antagonistLacks hydroxy substitution
4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketonePiperidine with ketone functionalityDopamine transporter inhibitorKetone instead of hydroxyl
N-Benzyl-4-hydroxy-1-piperidinylpropanamidePiperidine with amide linkageCNS activityAmide linkage alters pharmacodynamics

This comparison highlights the unique aspects of 1-(2-(4-Hydroxyphenoxy)ethyl)-4-((4-methylphenyl)methyl)-4-piperidinol while demonstrating how similar compounds differ in their structures and biological activities.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

341.19909372 g/mol

Monoisotopic Mass

341.19909372 g/mol

Heavy Atom Count

25

UNII

Q85IYK36S4

Dates

Last modified: 08-10-2024

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